molecular formula C15H17N3O2S2 B2438262 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034499-84-6

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2438262
CAS No.: 2034499-84-6
M. Wt: 335.44
InChI Key: BGVKZPJFFACAQX-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a tetrahydrothiophene moiety, and a nicotinamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the tetrahydrothiophene moiety and the nicotinamide group. Common reagents used in these reactions include thionyl chloride, dimethylamine, and nicotinic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in cell viability assays and as a probe for studying cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence signal transduction pathways, and affect gene expression. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Commonly used in cell viability assays.

    N-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium chloride (MTT chloride): Another variant used in biological research.

Uniqueness

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a thiazole ring, a pyridine moiety, and a thiolane group. Its molecular formula is C14H18N2O2SC_{14}H_{18}N_2O_2S, with a molecular weight of approximately 282.37 g/mol. The structural components are critical for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases. The following sections detail specific activities and mechanisms.

Anticancer Activity

Several studies have investigated the anticancer properties of thiazole derivatives similar to this compound. For instance:

  • In Vitro Studies : A study demonstrated that thiazole derivatives showed significant cytotoxic effects against various cancer cell lines such as HeLa and MCF-7. The IC50 values for some derivatives were reported to be as low as 0.37 µM, indicating potent activity compared to standard treatments like sorafenib (IC50 = 7.91 µM) .
CompoundCell LineIC50 (µM)
5dHeLa0.37
5gHeLa0.73
5kHeLa0.95
SorafenibHeLa7.91

The proposed mechanism for the anticancer activity includes:

  • Apoptosis Induction : Flow cytometry analysis revealed that these compounds induce apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : The compounds were found to block the cell cycle at the sub-G1 phase, preventing further cell division .

Antimicrobial Activity

Thiazole derivatives have also shown promise in antimicrobial applications:

  • Bacterial Inhibition : Studies suggest that similar compounds can inhibit the growth of various bacterial strains, potentially through interference with bacterial protein synthesis or cell wall synthesis.

Case Studies

  • Case Study on Anticancer Efficacy :
    A recent investigation into a series of thiazole derivatives found that modifications at specific positions on the thiazole ring significantly enhanced their anticancer efficacy. The study highlighted that substituents like halogens increased potency against breast cancer cells .
  • Antimicrobial Evaluation :
    Another study evaluated a range of thiazole-based compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to increased antibacterial activity, suggesting potential for development into new antibiotics .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S2/c1-9-10(2)22-15(17-9)18-13(19)12-4-3-6-16-14(12)20-11-5-7-21-8-11/h3-4,6,11H,5,7-8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVKZPJFFACAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(N=CC=C2)OC3CCSC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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